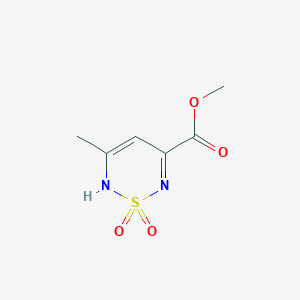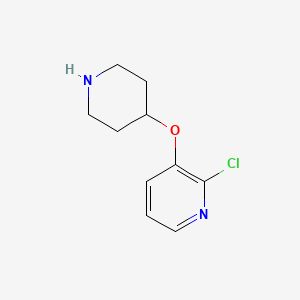
N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-benzoyl-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized thiazole derivatives
Scientific Research Applications
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-5-benzoyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone
- N-(5-benzoyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-[5-(1-hydroxy-1-phenyl-ethyl)thiazol-2-yl]-2-methyl-propanamide
Uniqueness
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
MJMCMPHWPCTTCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)




![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)

![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)


